molecular formula C21H16FN3O3S2 B12150588 N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12150588
M. Wt: 441.5 g/mol
InChI Key: BNQUBDSFCHIBCG-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a fused thiophene-pyrimidine ring system substituted with a furan-2-yl group at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a ketone at position 2.

Properties

Molecular Formula

C21H16FN3O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H16FN3O3S2/c1-2-9-25-20(27)18-15(16-4-3-10-28-16)11-29-19(18)24-21(25)30-12-17(26)23-14-7-5-13(22)6-8-14/h2-8,10-11H,1,9,12H2,(H,23,26)

InChI Key

BNQUBDSFCHIBCG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)F)SC=C2C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its antibacterial and antifungal properties.

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a furan moiety and a prop-2-en-1-yl side chain enhances its chemical reactivity and potential pharmacological properties. The molecular formula for this compound is C25H18FN3O3SC_{25}H_{18}FN_3O_3S with a molecular weight of approximately 441.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. The process may start with the preparation of the thieno[2,3-d]pyrimidine core followed by the introduction of the furan and fluorophenyl groups. Each step requires specific reaction conditions to ensure high yield and purity.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial activity. These compounds have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall synthesis due to structural similarities with known antibiotics .

Antifungal Activity

In addition to antibacterial properties, compounds within this class have demonstrated antifungal activity against several pathogenic fungi. While specific data on this compound's antifungal efficacy remains limited, related compounds have been shown to inhibit fungal growth effectively. This suggests a potential for further exploration in antifungal applications.

Case Studies and Research Findings

A comparative analysis of similar compounds reveals unique structural features that enhance biological activity while minimizing toxicity:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo...Similar thieno[2,3-d]pyrimidine coreAntibacterial
6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidineLacks furan moietyAntifungal
5-(furan) derivativesVarying substituents on furanAntiviral properties

This table highlights the uniqueness of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... in its combination of functional groups which enhances its biological activity against specific pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in core heterocycles, substituents, or acetamide-linked aryl groups. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine Furan-2-yl, allyl, 4-fluorophenyl acetamide ~463.5 (estimated) High polarity due to sulfanyl group Target Compound
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine 5-methylfuran-2-yl, allyl, 2-methylphenyl acetamide 477.5 Increased lipophilicity (methyl groups) [3]
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Thiophen-2-yl, ethyl, 4-fluorophenyl acetamide ~407.5 (estimated) Smaller core; potential metabolic stability [5]
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy, dimethylamino 571.2 High MP (302–304°C); bulky substituents [2]

Key Observations:

Core Heterocycle Influence: Thieno[2,3-d]pyrimidine (target compound) and pyrazolo[3,4-d]pyrimidine cores may enhance binding to kinase domains due to planar aromatic systems.

Substituent Effects :

  • Furan vs. Thiophene : Furan-2-yl (target compound) introduces oxygen-based polarity, while thiophen-2-yl increases lipophilicity and sulfur-mediated interactions.
  • Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group (target compound) improves electron-withdrawing effects and bioavailability compared to 2-methylphenyl .

Physicochemical Properties: The chromen-4-one derivative exhibits a higher melting point (302–304°C) and molecular weight (571.2 g/mol), suggesting stronger crystal packing forces. Allyl and sulfanyl groups in thienopyrimidines may enhance solubility in polar solvents compared to triazole derivatives.

Synthetic Accessibility :

  • Suzuki coupling and palladium-catalyzed reactions are common in synthesizing such compounds, as seen in Example 83 .

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